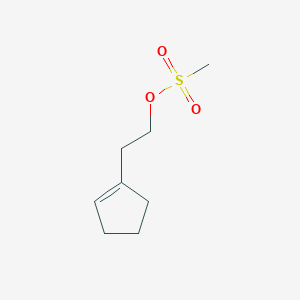

![molecular formula C13H15ClN2O2S2 B2475002 N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide CAS No. 866150-36-9](/img/structure/B2475002.png)

N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocycle that’s found in many biologically active molecules . The tert-butyl group is a common substituent in organic chemistry known for its bulky nature . The chlorobenzenesulfonamide part suggests the presence of a benzene ring, a sulfonyl group (-SO2-), and a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the tert-butyl group, and the attachment of the chlorobenzenesulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring and the benzene ring are both aromatic, implying a planar structure and potential for π-π interactions . The tert-butyl group is known to be sterically hindering, which could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of reactive sites. The thiazole ring, for instance, might undergo electrophilic substitution or act as a ligand in coordination compounds . The sulfonyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings might contribute to its UV/Vis absorption spectrum . The tert-butyl group could influence its solubility due to its size and aliphatic nature .Aplicaciones Científicas De Investigación

DNA Interaction and Anticancer Activity

N-sulfonamide derivatives, including similar structures to N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide, have been examined for their interactions with DNA and potential anticancer properties. For example, mixed-ligand copper(II)-sulfonamide complexes have shown varying degrees of DNA binding, DNA cleavage, and antiproliferative activity in cancer cells. The N-sulfonamide derivative significantly influences the type of interaction with DNA and the subsequent DNA damage, ultimately affecting the complex's anticancer effectiveness (González-Álvarez et al., 2013).

Antibacterial Activity

Hybrid antimicrobials combining thiazole and sulfonamide groups have shown promising antibacterial activity. N-sulfonamide derivatives, when used in conjunction with cell-penetrating peptides, have exhibited potent activity against both Gram-negative and Gram-positive bacteria. Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions have demonstrated notable antibacterial effectiveness against multiple bacterial strains. The mode of action of these drug–peptide complexes suggests a distinctive antibacterial mechanism, different from their individual components (Ratrey et al., 2021).

Structural and Therapeutic Insights

The crystal structure and therapeutic potentials of compounds structurally related to this compound have been explored. These studies provide insights into the molecular geometry, intramolecular interactions, and potential therapeutic applications, such as antitumor activities. For instance, a study focusing on the crystal structure and antitumor activity of a related compound has contributed valuable information regarding its molecular interactions and potential therapeutic implications (Hu et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide Similar compounds have been shown to target enzymes such as 11β-hsd1 and 11β-hsd2, which are involved in the differentiation and proliferation of neoplastic cells .

Mode of Action

The exact mode of action of This compound This could result in alterations in cellular processes, potentially influencing cell differentiation and proliferation .

Biochemical Pathways

The specific biochemical pathways affected by This compound Based on the potential targets, it can be inferred that the compound might influence pathways related to cell differentiation and proliferation .

Result of Action

The specific molecular and cellular effects of This compound Based on the potential targets, it can be inferred that the compound might influence cell differentiation and proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2S2/c1-13(2,3)11-8-19-12(15-11)16-20(17,18)10-6-4-5-9(14)7-10/h4-8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYMPPITTSFBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2474920.png)

![2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2474921.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopropylamine](/img/structure/B2474925.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2474927.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2,6-difluorobenzenecarboxylate](/img/structure/B2474928.png)

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2474929.png)

![N1-(2-methoxyphenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2474931.png)

![1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2474932.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2474934.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2474939.png)